3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a chemical compound with the molecular formula C15H19FN4S. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a thiol-ene reaction, where the thiol group reacts with an alkene in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Protein Interactions: It can interact with proteins, altering their structure and function.
Pathways Involved: The compound may affect various cellular pathways, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine: Similar structure but with a different position of the fluorine atom.
3-Cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole: Similar structure but with an ethyl group instead of an amine group.
Uniqueness
3-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group enhances its lipophilicity and potential for membrane permeability, while the triazole ring provides stability and resistance to metabolic degradation .
Properties
Molecular Formula |
C15H19FN4S |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H19FN4S/c16-13-8-6-11(7-9-13)10-21-15-19-18-14(20(15)17)12-4-2-1-3-5-12/h6-9,12H,1-5,10,17H2 |
InChI Key |
GIQUICCRBDAQDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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